Hexahydro-1H-cyclopenta[c]furan-1-one
Description
Contextual Significance in Organic Chemistry
The significance of Hexahydro-1H-cyclopenta[c]furan-1-one in organic chemistry stems primarily from its core structure, the bicyclic lactone. Bicyclic lactones are prevalent motifs found in a wide array of natural products and bioactive compounds, including those with antimicrobial and cytotoxic potential. nature.comnih.gov This makes them highly valuable targets for synthetic chemists. The development of methods to construct these bicyclic systems is crucial for the synthesis of complex molecules. nature.com
This compound serves as a key intermediate or building block in organic synthesis. lookchem.com Its fused ring system provides a rigid, stereochemically defined scaffold that can be further elaborated to create more complex structures, such as terpenes. The cyclopentane (B165970) ring, in particular, when bearing multiple stereocenters, is a common feature in various natural products. nih.gov Therefore, the synthesis and functionalization of molecules like this compound are of considerable interest to researchers aiming to build libraries of compounds for biological screening or to achieve the total synthesis of natural products. researchgate.net
Scope and Research Focus on the Bicyclic Lactone System
Research on bicyclic lactone systems, including the this compound framework, is largely centered on the development of novel and efficient synthetic methodologies. The construction of these fused ring systems can be challenging, and a significant portion of academic research is dedicated to overcoming these synthetic hurdles.
Traditional methods for forming lactones include the intramolecular esterification of a corresponding hydroxy acid, a process known as lactonization. wikipedia.orgnature.com Other classical approaches include the Baeyer-Villiger oxidation and halolactonization, where an alkene is attacked by a halogen with subsequent intramolecular capture by a carboxylic acid. wikipedia.orgnature.com While effective, these methods can require multi-step sequences or highly functionalized starting materials. nature.com
More recent research has focused on developing more direct and atom-economical routes. A notable advancement is the use of transition metal catalysis, particularly palladium-catalyzed C(sp³)–H activation, to construct unsaturated bicyclic lactones from simple carboxylic acids. nature.comresearchgate.net This modern approach allows for the activation of typically unreactive C-H bonds to forge the new carbon-oxygen bond of the lactone ring, often with high regioselectivity. researchgate.netresearchgate.net Computational studies have been employed to understand the mechanisms of these reactions, suggesting that the process can involve reversible C–H activation followed by stereoselective C–O cyclization. researchgate.net The ability to create unsaturated variants of these bicyclic lactones provides a versatile platform for further chemical transformations, significantly simplifying the synthesis of important bioactive molecules. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (3aS,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one |
| γ-lactone |
| Terpenes |
| Carboxylic acid |
| Hydroxy acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5733-03-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2 |
InChI Key |
WAWXKXJCQYNDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(=O)C2C1 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of Hexahydro 1h Cyclopenta C Furan 1 One
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules like hexahydro-1H-cyclopenta[c]furan-1-one. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive understanding of its atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, 2D NMR, DEPT)
NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms present.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. mdpi.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is also valuable as it shows correlations between carbons and protons that are two or three bonds apart, helping to piece together the complete molecular skeleton. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. By running different DEPT experiments (e.g., DEPT-90, DEPT-135), the number of hydrogens attached to each carbon can be determined, which is crucial for assigning the signals in the ¹³C NMR spectrum correctly.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | COSY Correlations | HSQC Correlation |
|---|---|---|---|---|---|
| C1 | - | ~175 | C (quart) | - | - |
| C3 | ~4.0-4.5 | ~70 | CH₂ | H-3a | C3-H3 |
| C3a | ~2.8-3.2 | ~45 | CH | H-3, H-4, H-6a | C3a-H3a |
| C4 | ~1.5-2.0 | ~25 | CH₂ | H-3a, H-5 | C4-H4 |
| C5 | ~1.5-2.0 | ~30 | CH₂ | H-4, H-6 | C5-H5 |
| C6 | ~1.5-2.0 | ~35 | CH₂ | H-5, H-6a | C6-H6 |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₇H₁₀O₂), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. lookchem.commdpi.com This technique is particularly useful in distinguishing between compounds with the same nominal mass but different molecular formulas.
X-ray Crystallographic Analysis and Conformational Studies
Analysis of Fused Five-Membered Ring Conformations
The fusion of a cyclopentane (B165970) ring and a γ-butyrolactone ring in this compound results in a strained bicyclic system. Five-membered rings are not planar and typically adopt puckered conformations to alleviate torsional strain. maricopa.eduic.ac.uk The most common conformations for a five-membered ring are the "envelope" and "twist" (or half-chair) forms. ic.ac.uk In a fused system like this, the conformation of one ring influences the other. X-ray crystallographic studies on related substituted derivatives, such as cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione, reveal that both five-membered rings adopt an envelope conformation. nih.gov This rigid, puckered conformation is a key feature of the molecule's structure. nih.gov
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Table 2: Crystallographic Data for a Related Compound: cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7333 (7) |
| b (Å) | 8.2897 (8) |
| c (Å) | 8.5906 (8) |
| α (°) | 111.657 (2) |
| β (°) | 103.571 (2) |
| γ (°) | 92.809 (2) |
| Volume (ų) | 428.30 (7) |
Data from a study on a substituted derivative, as crystallographic data for the parent compound was not found. nih.gov
Stereoisomeric and Substituted Forms of this compound
The cis and trans isomers refer to the relative configuration at the ring junction. For example, cis-hexahydro-cyclopenta[c]furan-1-one (B7963353) is a known isomer. sigmaaldrich.com The specific stereochemistry is often designated using the Cahn-Ingold-Prelog (CIP) system, such as in (3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, a related derivative. guidechem.com
A variety of substituted forms of this compound have been synthesized and studied. These substitutions can occur at various positions on the bicyclic core and can significantly influence the molecule's physical and chemical properties. Examples of substituted forms include:
1H-Cyclopenta[c]furan-1-one,hexahydro-3-(1-methylethyl)-, (3R,3aS,6aR)-rel- : This derivative features an isopropyl group at the C3 position with a specific relative stereochemistry. guidechem.com
(R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan : A related tetrahydrofuran (B95107) derivative with multiple methyl substitutions. mdpi.com
cis-Hexahydro-1H-cyclopenta[c]furan-1,6-dione : A dione (B5365651) derivative with an additional carbonyl group. spectrabase.com
Hexahydro-1h-cyclopenta[c]furan-5-amine : An amine-substituted analog. uni.lu
trans-Hexahydro-1h-cyclopenta[c]furan-5-one : An isomeric ketone. myskinrecipes.com
Tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione : A dione with a different substitution pattern. nih.gov
The synthesis and characterization of these various stereoisomers and substituted forms are crucial for exploring their potential applications in areas such as natural product synthesis and medicinal chemistry.
Synthetic Methodologies for Hexahydro 1h Cyclopenta C Furan 1 One and Its Derivatives
Foundational Synthetic Routes
The construction of the hexahydro-1H-cyclopenta[c]furan-1-one ring system often begins from readily available cyclopentane (B165970) precursors. One of the most direct and fundamental approaches involves the modification and cyclization of cyclopentane-1,2-dicarboxylic acid or its corresponding anhydride (B1165640).
A common strategy is the reduction of cis-1,2-cyclopentanedicarboxylic acid or its anhydride to the corresponding diol, followed by lactonization. For instance, cis-1,2-cyclopentanedicarboxylic acid can be prepared by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid in the presence of Raney nickel. prepchem.com The resulting cis-diacid can then be subjected to reduction conditions, for example using a borane-tetrahydrofuran (B86392) complex, to yield cis-1,2-bis(hydroxymethyl)cyclopentane. Subsequent oxidation and lactonization of one of the hydroxymethyl groups furnishes the desired this compound.
Another foundational approach involves the stereocontrolled synthesis from chiral precursors to afford enantiomerically pure bicyclic lactones. For example, tungsten-mediated [3+2] cycloaddition of epoxides tethered to an alkynyl group can produce cis-fused γ-bicyclic lactones with high stereocontrol. thieme-connect.dewikipedia.org This method provides a pathway to complex bicyclic lactones, and if a chiral epoxide is utilized, the synthesis can be enantiospecific. wikipedia.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Cyclopentene-1,2-dicarboxylic acid | 1. H₂, Raney Ni, EtOH, 40-50 psi, 60°C; 2. Reduction; 3. Oxidation/Lactonization | cis-Hexahydro-1H-cyclopenta[c]furan-1-one | Good | prepchem.com |
| Alkynyl-tethered epoxide | BF₃·Et₂O, Tungsten complex | cis-fused Bicyclic γ-lactone | Efficient | thieme-connect.dewikipedia.org |
Cyclization Strategies for this compound Ring Systems
A variety of cyclization strategies have been employed to construct the fused bicyclic lactone core, each offering unique advantages in terms of stereocontrol and functional group tolerance.
Acid-Catalyzed Cyclizations
Acid-catalyzed intramolecular cyclization is a straightforward method for the formation of lactones from suitable hydroxy-carboxylic acids. For the synthesis of this compound, a precursor such as 2-(hydroxymethyl)cyclopentaneacetic acid can be treated with an acid catalyst to promote lactonization. The reaction proceeds via protonation of the carboxylic acid, followed by intramolecular nucleophilic attack by the hydroxyl group. orgsyn.orgnih.gov The formation of five- and six-membered rings is generally favored in these reactions. pearson.com
The efficiency of the cyclization can be influenced by the stereochemistry of the substituents on the cyclopentane ring. For instance, the lactonization of 2-hydroxycyclopentanecarboxylic acids can be stereospecific, with the cis-isomer readily forming a β-lactone upon treatment with tosyl chloride in pyridine, while the trans-isomer may undergo elimination. researchgate.net Palladium catalysts paired with specific ligands have also been shown to effectively catalyze the monolactonization of dicarboxylic acids, providing access to γ- and δ-lactones through site-selective C-H activation. nih.gov
| Precursor | Catalyst/Reagents | Product | Yield | Reference |
| 2-(Hydroxymethyl)cyclopentaneacetic acid | Acid catalyst | This compound | - | orgsyn.orgnih.gov |
| Dicarboxylic acids | Palladium catalyst with quinoline-pyridone ligands | γ- and δ-lactones | Variable | nih.gov |
| cis-2-Hydroxycyclopentanecarboxylic acid | Tosyl chloride, pyridine | β-lactone | - | researchgate.net |
Oxidative Radical Cyclizations for γ-Lactone Formation
Oxidative radical cyclizations provide a powerful tool for the construction of γ-lactones. Manganese(III) acetate (B1210297) is a commonly used oxidant to initiate these reactions. nih.govwikipedia.orgmdpi.com The process typically involves the oxidation of a compound containing both a double bond and a carboxylic acid or a related functional group. For example, the Mn(OAc)₃-mediated oxidative free-radical cyclization of an unsaturated carboxylic acid like cyclopentene-1-acetic acid can lead to the formation of a γ-lactone. nih.gov The mechanism involves the formation of a carboxymethyl radical which then adds to the double bond, followed by oxidation of the resulting radical and subsequent lactonization. nih.gov
These reactions are often stereoselective, and the stereochemistry of the final product can be influenced by the reaction conditions and the substrate structure. nih.gov The use of copper(II) acetate as a co-oxidant can sometimes be beneficial for the oxidation of the intermediate radical to a carbocation, which can then be trapped by the carboxylate. wikipedia.org
| Substrate | Oxidant | Product | Yield | Reference |
| Cyclopentene-1-acetic acid | Mn(OAc)₃ | This compound derivative | Moderate | nih.gov |
| β-Ketosulfones and alkenes | Mn(OAc)₃ | Dihydrofurans | Moderate to good | nih.gov |
| Dicarboxylic acids | Chiral Mn catalyst, H₂O₂ | γ-Lactones | - | nih.gov |
Photocycloaddition Reactions for Ring Construction
Photochemical [2+2] cycloaddition reactions are a valuable method for constructing the four-membered ring of a bicyclo[3.2.0]heptanone system, which can then be converted to the desired this compound skeleton. The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), is a key example of this strategy. researchgate.netchemtube3d.combeilstein-journals.org
A common approach involves the [2+2] photocycloaddition of an alkene, such as ethylene, to a cyclopentenone derivative. researchgate.net This reaction forms a bicyclo[3.2.0]heptan-6-one intermediate. Subsequent Baeyer-Villiger oxidation of this ketone introduces an oxygen atom into the ring, leading to the formation of the desired bicyclic lactone. thieme-connect.deresearchgate.net The regioselectivity of the Baeyer-Villiger oxidation can be controlled, leading to either the "normal" or "abnormal" lactone product. researchgate.net
| Reactants | Reaction Type | Intermediate/Product | Yield | Reference |
| Cyclopentenone and Ethylene | [2+2] Photocycloaddition | Bicyclo[3.2.0]heptan-6-one | - | researchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | Baeyer-Villiger Oxidation | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one and 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one | - | thieme-connect.de |
Intramolecular Reformatsky Reactions
The intramolecular Reformatsky reaction offers a pathway to construct cyclic systems by forming a carbon-carbon bond between a carbonyl group and an α-halo ester within the same molecule. nih.govorganic-chemistry.org While its application to directly synthesize the this compound ring system is less commonly reported, the principles can be applied to the formation of the cyclopentanone (B42830) ring, which can then be further elaborated into the target lactone.
For instance, an intramolecular Reformatsky reaction can be employed to construct a cycloheptane (B1346806) core, which is a key structural feature of some natural products. acs.org In a more general sense, the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal leads to a β-hydroxy ester. organic-chemistry.org If the aldehyde/ketone and the α-halo ester are part of the same molecule, an intramolecular cyclization can occur. nih.gov The resulting cyclic β-hydroxy ester can then be a precursor for further transformations to achieve the final bicyclic lactone structure.
| Reaction Type | Reactants | Product | Diastereoselectivity/Yield | Reference |
| Intramolecular Sm(II)-mediated Reformatsky reaction | Chiral amide | Chiral alcohol | 84% yield (as a couple of diastereomers) | nih.gov |
| Zinc-mediated diastereoselective aza-Reformatsky reaction | Isatin-derived chiral N-sulfinyl ketimines and ethyl bromoacetate | Chiral {3[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates | 65-91% yield, 70-96% de | beilstein-journals.org |
Preparation via Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions provide an alternative and often powerful strategy for the synthesis of the this compound framework, typically starting from smaller, more readily available ring systems.
One prominent method is the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone (B123998) portion of the bicyclic system into a lactone. thieme-connect.denih.gov This oxidation can be achieved using various reagents, including peroxy acids, or through biocatalytic methods using enzymes like Baeyer-Villiger monooxygenases (BVMOs), which can offer high regio- and enantioselectivity. thieme-connect.denih.gov The enzymatic approach has been successfully applied to the oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one to produce enantiomerically enriched lactones. thieme-connect.de
Another important ring expansion strategy is the Tiffeneau-Demjanov rearrangement. This reaction allows for the one-carbon ring expansion of a cycloalkanone. wikipedia.orgd-nb.info The process typically involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction to an amino alcohol. Treatment of the amino alcohol with nitrous acid generates a diazonium salt, which then undergoes a rearrangement with concomitant ring expansion to afford a larger cyclic ketone. This expanded ketone can then be a precursor for the target lactone via subsequent oxidation and cyclization steps.
Reactions of Diazomethane (B1218177) with Precursor Hemiketals
The reaction of diazomethane with hemiketals derived from norbornane-2,3-dione represents a notable method for the synthesis of this compound derivatives. figshare.comresearchgate.net When a dichloro-substituted hemiketal is treated with diazomethane, a key transformation occurs, leading to the formation of the desired bicyclic lactone. researchgate.net This reaction proceeds through a proposed mechanism involving the attack of diazomethane on the carbonyl group of the hemiketal, followed by a ring expansion and subsequent intramolecular cyclization to yield the this compound skeleton. researchgate.net
In a typical procedure, the hemiketal precursor is dissolved in an appropriate solvent and treated with diazomethane at a reduced temperature, such as -10°C, for several hours. researchgate.net The reaction mixture is then worked up to isolate the product. For instance, the reaction of a specific dichloro hemiketal with diazomethane in diethyl ether resulted in a 21% yield of the corresponding this compound derivative. researchgate.net
Influence of Solvent Effects on Reaction Outcomes
The choice of solvent plays a critical role in the reaction between diazomethane and norbornane-2,3-dione hemiketals, significantly influencing the product distribution and yields. figshare.comresearchgate.net Research has demonstrated a pronounced solvent effect, with aprotic solvents favoring the formation of this compound and other derivatives like oxetanes, in contrast to reactions conducted in protic solvents like methanol (B129727). figshare.comresearchgate.net
A systematic study of various aprotic solvents, including diethyl ether, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dioxane, and chloroform, revealed that DCM and THF provide the optimal yields for both the this compound and the accompanying oxetane products. figshare.comresearchgate.net For example, when the reaction was carried out in dichloromethane, the yield of the this compound derivative increased to 26-34%. researchgate.netresearchgate.net Similarly, using THF as the solvent also resulted in good yields of the desired lactone. researchgate.netresearchgate.net In some instances, particularly when dioxane was used as the solvent, minor amounts of α-ketoketals were also observed as byproducts. researchgate.netresearchgate.net
The following table summarizes the effect of different aprotic solvents on the yield of a specific this compound derivative (8a and 8b) from the corresponding hemiketals (3a and 3b).
Table 1: Influence of Aprotic Solvents on the Yield of Hexahydro-1H-cyclopenta[c]furan-1-ones (8a and 8b)
| Entry | Hemiketal | Solvent | Yield of 8a (%) | Yield of 8b (%) |
| 1 | 3a | Ether | 21 | - |
| 2 | 3b | Ether | - | - |
| 3 | 3a | Dichloromethane | 26 | - |
| 4 | 3b | Dichloromethane | - | 34 |
| 5 | 3a | THF | - | - |
| 6 | 3b | THF | - | - |
| 7 | 3a | Dioxane | - | - |
| 8 | 3b | Dioxane | - | - |
| 9 | 3a | Chloroform | - | - |
| 10 | 3b | Chloroform | - | - |
Trimethylsilyldiazomethane (TMSCHN2) as a Reagent
Trimethylsilyldiazomethane (TMSCHN2) has emerged as a valuable and often safer alternative to diazomethane for various chemical transformations. In the context of synthesizing this compound, TMSCHN2 has been shown to be an effective reagent. figshare.com When reacted with the norbornane-2,3-dione 3-hemiketal precursor, TMSCHN2 interestingly favors the formation of the this compound as the predominant product. figshare.com This highlights a potential advantage of using TMSCHN2 to selectively obtain the desired bicyclic lactone over other possible products like oxetanes. figshare.com
Enantioselective Synthesis of Chiral this compound
The development of methods to synthesize chiral, enantiomerically pure this compound is of paramount importance for its application in the synthesis of complex, biologically active molecules. Several strategies have been explored to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and microbial oxidation.
Asymmetric Catalysis Approaches (e.g., Trost's Asymmetric Allylic Alkylation)
Asymmetric allylic alkylation (AAA) reactions, particularly those developed by Trost, represent a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca These reactions typically employ a palladium catalyst in conjunction with a chiral ligand to control the stereochemical outcome. nih.govstanford.edunih.gov While a direct application of Trost's AAA to the synthesis of the parent this compound was not explicitly detailed in the provided search results, the principles of this methodology are highly relevant.
The Trost methodology has been successfully applied to the enantioselective allylic alkylation of various substrates, including acyclic α-fluoro-β-ketoesters and N-alkyl-α,β-unsaturated lactams, achieving high enantiomeric excesses (ee). nih.govnih.gov The success of these reactions relies on the ability of the chiral ligand, such as the Trost family of ligands, to create a chiral environment around the metal center, thereby directing the nucleophilic attack to one face of the π-allyl intermediate. nih.govuwindsor.ca This approach could conceivably be adapted to a precursor of this compound to install the desired stereochemistry.
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While the search results did not provide a specific example of a chiral auxiliary-based synthesis for this compound, this remains a viable and well-established method in organic synthesis for achieving enantiocontrol.
Enantiopure Ligand Synthesis from Commercial Precursors
The synthesis of enantiopure compounds is a significant challenge in organic chemistry, often addressed by utilizing readily available chiral molecules from nature. Natural products serve as excellent starting materials, or "chiral pool" precursors, for constructing complex and stereochemically defined targets. mdpi.com (R)-(+)-limonene, a widely available and inexpensive terpene, is a common chiral building block for the synthesis of various natural products and derivatives, including those with a cyclopenta[c]furan skeleton. mdpi.comiscientific.org
A documented route to an enantiopure derivative, specifically (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, begins with (R)-(+)-limonene. mdpi.com The synthesis involves a sequence of established reactions to first construct a key cyclopentane intermediate, which is then cyclized to form the fused furan (B31954) ring. mdpi.com
The initial step is the oxidative cleavage of limonene's endocyclic double bond via ozonolysis, which directly yields a keto aldehyde intermediate. This intermediate is then subjected to an intramolecular aldol (B89426) cyclization, typically promoted by piperidine (B6355638) acetate, to form a bicyclic enal. Subsequent chemoselective reduction of the aldehyde group, often achieved under Luche conditions to avoid affecting the ketone, produces a chiral cyclopentenyl methanol derivative. The final step is an acid-catalyzed cyclization of this alcohol, where the hydroxyl group attacks the double bond, to yield the target enantiopure tetrahydro-1H-cyclopenta[c]furan derivative. mdpi.com
Table 1: Multi-step Synthesis of an Enantiopure Cyclopenta[c]furan Derivative from (R)-(+)-Limonene
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | (R)-(+)-Limonene | Ozonolysis (O₃) | Keto aldehyde |
| 2 | Keto aldehyde | Piperidine acetate | Bicyclic enal |
| 3 | Bicyclic enal | Luche conditions (e.g., CeCl₃·7H₂O, NaBH₄) | (S)-(2-methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)methanol |
| 4 | Cyclopentenyl methanol | Acid (e.g., HCl in chloroform) | (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan |
Data sourced from a synthetic pathway for limonene (B3431351) derivatives. mdpi.com
Preparation from Related Lactone-Fused Cyclopentanones
The core structure of this compound is a bicyclic lactone (a cyclic ester). A direct and powerful method for synthesizing lactones from cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group and the insertion of an oxygen atom. sigmaaldrich.com
To synthesize this compound, the corresponding cyclic ketone precursor, cis-bicyclo[3.3.0]octan-2-one, is used. The Baeyer-Villiger oxidation of this ketone inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon (the bridgehead carbon), thereby expanding the five-membered ketone ring into a six-membered lactone ring fused to the other cyclopentane ring. organic-chemistry.org
The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com The migratory aptitude of the groups attached to the carbonyl is a key factor in the reaction's regioselectivity, with more substituted alkyl groups migrating preferentially. organic-chemistry.org This predictable regiochemistry makes the Baeyer-Villiger oxidation a reliable method for producing the desired lactone structure from its corresponding bicyclic ketone. sigmaaldrich.com
Table 2: Synthesis of this compound via Baeyer-Villiger Oxidation
| Precursor | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| cis-Bicyclo[3.3.0]octan-2-one | Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA, peroxyacetic acid) | This compound |
This transformation is a classic application of the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org
Chemical Reactivity and Derivatization Strategies of Hexahydro 1h Cyclopenta C Furan 1 One
Functional Group Transformations
The chemical versatility of Hexahydro-1H-cyclopenta[c]furan-1-one stems from the reactivity of its constituent functional groups, primarily the lactone (cyclic ester).
Nucleophilic acyl substitution at the lactone carbonyl is a fundamental transformation. rsc.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form a new carbonyl compound. nih.gov The reactivity of the lactone can be modulated by various substituents on the bicyclic ring system. nih.gov
The carbonyl group of the lactone can be selectively reduced to an alcohol. The choice of reducing agent is critical for achieving the desired stereoselectivity. For instance, in the synthesis of prostaglandins (B1171923) from derivatives of Corey Lactone, the stereoselective reduction of a ketone functionality on the cyclopentane (B165970) ring is a crucial step. rsc.orgresearchgate.net
Bulky metal hydrides, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), are often employed to achieve high diastereoselectivity in the reduction of ketone groups present in derivatives of this compound. researchgate.net Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method has been instrumental in the synthesis of numerous natural products. wikipedia.org
Table 1: Reagents for the Reduction of this compound Derivatives
| Reagent/Method | Functional Group Targeted | Typical Product(s) | Key Features |
| LiAlH(OtBu)₃ | Ketone | Secondary Alcohol | High diastereoselectivity due to steric bulk. researchgate.net |
| Corey-Bakshi-Shibata (CBS) Reduction | Ketone | Chiral Secondary Alcohol | High enantioselectivity, catalyzed by a chiral oxazaborolidine. wikipedia.orgalfa-chemistry.com |
| Sodium Borohydride (NaBH₄) | Lactone/Ketone | Diol | Less selective than bulky hydrides, can reduce both lactone and ketone. |
| Lithium Aluminum Hydride (LiAlH₄) | Lactone/Ketone | Diol | Powerful reducing agent, typically leads to the opening of the lactone ring. |
The lactone ring of this compound can be opened under various conditions. Basic hydrolysis, for example with lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide, can open the lactone to form the corresponding hydroxy-carboxylic acid salt. researchgate.net This intermediate can then undergo subsequent reactions, such as intramolecular cyclization to form a different lactone ring system (e.g., a γ-lactone from a δ-lactone precursor in certain prostaglandin (B15479496) syntheses). researchgate.net
Amines can also act as nucleophiles to open the lactone ring, forming the corresponding amides. This ring-opening functionalization provides a pathway to a diverse range of acyclic structures that can be further modified. nih.gov
Reactions with Organometallic Reagents
Organometallic reagents are crucial for forming new carbon-carbon bonds at the cyclopentane core. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly useful. wikipedia.orgwikipedia.orgwikipedia.org Unlike more reactive organolithium or Grignard reagents, organocuprates can undergo conjugate (1,4) addition to α,β-unsaturated derivatives of this compound. chemistrysteps.comyoutube.com This reaction allows for the introduction of an alkyl or aryl group at the β-position relative to the carbonyl group, a key step in building the side chains of prostaglandins. organicchemistrytutor.com
Grignard reagents (RMgX), being more reactive, tend to add directly to the carbonyl group (1,2-addition) of ketones and esters. organic-chemistry.org In the case of esters and lactones, Grignard reagents typically add twice to yield a tertiary alcohol. organic-chemistry.org
Table 2: Reactions of this compound Derivatives with Organometallic Reagents
| Reagent Type | Typical Substrate | Type of Addition | Product |
| Organocuprates (Gilman Reagents) | α,β-Unsaturated Ketone Derivative | Conjugate (1,4) Addition | β-Substituted Ketone. chemistrysteps.comorganicchemistrytutor.com |
| Grignard Reagents | Ketone/Lactone | Direct (1,2) Addition | Tertiary Alcohol (after double addition to lactone). organic-chemistry.org |
Alkylation and Other Carbon-Carbon Bond Forming Reactions
The carbon atom alpha to the lactone carbonyl can be functionalized through the formation of an enolate. libretexts.orgpressbooks.pub Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the α-carbon, generating a nucleophilic enolate ion. fiveable.meyoutube.com This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, a process known as α-alkylation. libretexts.orgpressbooks.publibretexts.org This strategy is fundamental for introducing substituents at the α-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketone derivatives. youtube.com
Derivatization for Advanced Synthetic Applications
The strategic derivatization of this compound is central to its application in the synthesis of complex molecules. In the synthesis of prostaglandins, the hydroxyl groups of Corey Lactone derivatives are often protected with various protecting groups to allow for selective reactions at other positions. nih.gov The lactone itself can be seen as a protected form of a diol, which can be unmasked at a later stage. researchgate.net
Furthermore, the bicyclic framework of this compound has been utilized as a scaffold for the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents. rsc.orgnih.gov The rigid conformation of the bicyclic system mimics the sugar moiety of natural nucleosides. nih.gov
Mechanistic Investigations in the Chemistry of Hexahydro 1h Cyclopenta C Furan 1 One
Reaction Mechanisms for Formation Pathways
The formation of the bicyclic lactone structure of Hexahydro-1H-cyclopenta[c]furan-1-one involves key intramolecular cyclization steps. The specific mechanisms depend on the chosen synthetic route and precursors. Investigations have explored pathways involving diazomethane (B1218177) chemistry and the direct cyclization of functionalized cyclopentane (B165970) derivatives.
While direct, single-step cyclizations mediated by diazomethane to form this compound are not extensively documented, a plausible pathway involves the Arndt-Eistert homologation. blogspot.comwikipedia.org This well-established reaction sequence extends a carboxylic acid by a single methylene (B1212753) unit, providing a key intermediate for subsequent lactonization. blogspot.comorganic-chemistry.org
The proposed mechanism, starting from a suitable cyclopentane-based acid chloride, is as follows:
Formation of Diazo Ketone: The synthesis begins with the acylation of diazomethane by an activated carboxylic acid, typically an acid chloride derived from a cyclopentane precursor. organic-chemistry.orgnrochemistry.com Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of a chloride ion and a proton (abstracted by a second equivalent of diazomethane) yields an α-diazoketone intermediate. wikipedia.orgnrochemistry.com
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone, which can be induced thermally, photochemically, or through metal catalysis (e.g., using silver(I) oxide, Ag₂O). wikipedia.orgorganic-chemistry.orglibretexts.org This rearrangement involves the elimination of highly stable nitrogen gas (N₂) and a 1,2-rearrangement to form a ketene (B1206846) intermediate. blogspot.comlibretexts.org The migratory aptitude of the cyclopentyl group ensures the retention of its stereochemistry during this step. blogspot.com
Intramolecular Cyclization: If the initial cyclopentane precursor contains a hydroxyl group at an appropriate position, the generated ketene can be trapped intramolecularly. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene. This cyclization step forms the fused furanone ring system of this compound. This final lactonization step is an intramolecular esterification.
A safer, non-explosive alternative to diazomethane, trimethylsilyldiazomethane, can also be used for the homologation step. nrochemistry.comlibretexts.org
Intramolecular hydroalkoxylation offers a more direct and atom-economical route to the this compound core. nih.gov This reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. The mechanism is typically catalyzed by acids or transition metals.
A general mechanism for the acid-catalyzed intramolecular cyclization of a precursor like 4-(cyclopent-1-en-1-yl)-4-hydroxybutanoic acid would proceed as follows:
Protonation: The reaction is initiated by the protonation of the hydroxyl group on the carboxylic acid, forming a good leaving group (water). youtube.comyoutube.com
Nucleophilic Attack: The lone pair of electrons on the appropriately positioned hydroxyl group on the side chain acts as a nucleophile, attacking the carbocation formed after the departure of water. youtube.comyoutube.com This key ring-closing step forms the bicyclic structure.
Deprotonation: A final deprotonation step regenerates the carbonyl group of the lactone and releases the acid catalyst. youtube.com
Transition-metal-catalyzed versions of this reaction, using catalysts based on palladium, lanthanides, or other metals, provide an alternative mechanistic pathway. nih.govcapes.gov.brorganic-chemistry.org For instance, a palladium(0)-catalyzed hydroalkoxylation of an alkyne involves the formation of an allyl-palladium complex that is subsequently intercepted by the alcohol. nih.gov Lanthanide-catalyzed cyclizations of alkynyl alcohols are proposed to proceed via a turnover-limiting insertion of the carbon-carbon triple bond into the Lanthanide-Oxygen bond within a highly organized transition state. capes.gov.br These catalyzed reactions often exhibit high selectivity and can proceed under milder conditions than their non-catalyzed counterparts. organic-chemistry.org
Computational Chemistry Studies on Reaction Pathways and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms, transition states, and electronic properties involved in the formation of cyclic molecules like this compound. researchgate.netyoutube.com
Quantum chemical calculations are crucial for mapping the potential energy surface of a reaction, allowing for the comparison of different possible mechanistic pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable route. youtube.com
For lactonization reactions, DFT can be used to compare the activation barriers (the energy difference between the reactant and the transition state) for competing cyclization modes (e.g., forming a five-membered ring versus a six-membered ring) or different stereochemical outcomes. nih.gov For example, a computational study on the formation of bicyclic lactones via palladium catalysis showed that β-hydride elimination was a lower-energy pathway compared to reductive elimination, explaining the observed product formation. youtube.com These calculations provide quantitative data that can validate or challenge proposed mechanisms based on experimental observations alone. youtube.comnih.gov
Below is a representative table illustrating how computational methods can quantify the energy profiles for a hypothetical lactonization reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Uncyclized Hydroxy-alkenoic Acid | 0.0 |
| TS1 | Transition State for 5-exo-tet cyclization | +15.2 |
| Intermediate | Cyclized Bicyclic Intermediate | -5.8 |
| TS2 | Transition State for Deprotonation | +8.1 |
| Product | This compound | -12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical relative energies in a catalyzed lactonization reaction.
DFT calculations provide profound insights into the geometric and electronic structures of transient species like reaction intermediates and transition states, which are often impossible to observe experimentally. researchgate.netyoutube.com For the intramolecular hydroalkoxylation leading to this compound, DFT can model the precise three-dimensional arrangement of atoms in the transition state of the ring-closing step. nih.gov
Analysis of these computed structures can reveal key information:
Bond Lengths and Angles: Examining the lengths of forming and breaking bonds in a transition state structure confirms the nature of the chemical transformation.
Stereoelectronic Effects: The calculations can show how the orbital alignment of the participating functional groups influences the reaction's feasibility and stereochemical outcome.
Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model how a metal catalyst or acid coordinates to the substrate, activating it for cyclization and guiding the stereoselectivity. nih.gov
Charge Distribution: Understanding the charge distribution helps to characterize the electronic nature of intermediates and transition states, clarifying whether the mechanism is, for example, concerted or stepwise.
By exploring the conformational space of potential precursors and the transition state structures, computational studies can explain the origins of selectivity and provide a rational basis for designing more efficient synthetic routes to complex molecules. nih.govnih.gov
Applications of Hexahydro 1h Cyclopenta C Furan 1 One As a Synthetic Intermediate
Building Blocks for Complex Natural Products
The compact and stereochemically rich framework of hexahydro-1H-cyclopenta[c]furan-1-one makes it an ideal starting point for the synthesis of various natural products, particularly those containing a cyclopentane (B165970) ring system.
Synthesis of Cyclopentanoids (e.g., Isoprostanes, Jasmonates, Clavulones)
The cyclopentane core of this compound is a key structural motif found in a wide range of biologically active cyclopentanoids. Synthetic strategies often leverage the lactone's functionality to introduce the necessary side chains and stereocenters characteristic of these natural products.
Isoprostanes: These prostaglandin-like compounds are formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids and serve as important markers of oxidative stress. The synthesis of certain isoprostanes can be achieved using precursors that share the core structure of this compound. For instance, the well-known Corey lactone, a key intermediate in prostaglandin (B15479496) synthesis, and its analogues are structurally related and provide a template for constructing the intricate stereochemistry of isoprostanes. The synthesis of specific isoprostanes, such as 5-epi-8,12-iso-iPF3α-VI and 8,12-iso-iPF3α-VI, has been accomplished through stereospecific routes starting from dihydroxy lactone precursors. nih.gov The lactone functionality allows for controlled transformations to introduce the requisite side chains, a critical step in the total synthesis of these complex molecules. nih.govnih.gov
Jasmonates: This class of plant hormones regulates various aspects of plant growth and development. The structure-activity relationships of cyclopentane analogs of jasmonic acid have been studied, revealing the importance of the cyclopentanone (B42830) ring for biological activity. acs.org Synthetic approaches toward jasmonate analogues can utilize cyclopentenone precursors, which can be derived from this compound through various chemical transformations.
Clavulones: These marine-derived prostanoids exhibit potent anti-inflammatory and antitumor activities. The synthesis of clavulone derivatives has been achieved from chiral 4-hydroxy-cyclopentenone precursors. acs.org These precursors can be accessed from starting materials like the dichloro Corey lactone, highlighting the utility of the cyclopentane-lactone framework in constructing these complex marine natural products. acs.org
Table 1: Examples of Cyclopentanoids Synthesized from Related Precursors
| Cyclopentanoid | Precursor Type | Key Synthetic Strategy |
| Isoprostanes | Dihydroxy lactones (Corey lactone analogues) | Stereospecific introduction of side chains nih.govnih.gov |
| Jasmonate Analogues | Cyclopentenone derivatives | Structure-activity relationship studies acs.org |
| Clavulones | 4-Hydroxy-cyclopentenone | Stereoselective synthesis from chiral precursors acs.org |
Incorporation into Secosterol and Vitamin D Analogues
The furan (B31954) ring embedded within the this compound structure provides a unique synthetic handle for the construction of the A-ring of secosteroids and their analogues, including the hormonally active form of vitamin D, calcitriol (B1668218). The "furan approach" has been a valuable strategy in the synthesis of vitamin D analogues. nih.govacs.org
This methodology often involves the synthesis of a substituted furan derivative which can then be elaborated into the A-ring synthon. For example, the A-rings of calcitriol and 1α-hydroxy-3-deoxyvitamin D(3) have been synthesized using a furan-based strategy. nih.gov Key steps in these syntheses include asymmetric reactions to introduce the necessary chirality, followed by oxidation of the furan to a γ-hydroxybutenolide, which can then be converted to the desired A-ring diene system. nih.gov While direct incorporation of this compound is not always the primary route, its structural elements are central to this synthetic logic. The development of efficient methods for preparing the A-ring synthon is crucial for accessing novel vitamin D analogues with potentially improved therapeutic profiles. core.ac.uk The photochemical ring-opening of a cyclohexadiene unit is a key step in the natural production of vitamin D, and synthetic strategies often mimic this transformation. springernature.com
Precursors for Other Bioactive Molecules
The versatility of this compound extends to its use as a precursor for a variety of other bioactive molecules, including those with potential applications as fuel precursors and furanosteroids.
For instance, cyclopentanone, which can be considered a related structural unit, is a valuable raw material for the production of C15 and C17 fuel precursors through aldol (B89426) condensation reactions with biomass-derived furfural (B47365) or 5-hydroxymethylfurfural. researchgate.net This highlights the potential of cyclopentane-based structures in the development of renewable energy sources.
Furthermore, furan-containing building blocks are instrumental in the enantioselective synthesis of furanosteroids like (–)-viridin and (–)-viridiol. researchgate.net The synthesis of these complex natural products often involves the coupling of furan-based fragments, demonstrating the importance of this heterocyclic core in constructing intricate molecular architectures.
Scaffold for Heterocyclic Chemistry
The bicyclic framework of this compound serves as an excellent scaffold for the construction of other heterocyclic systems. Through strategic ring-opening, rearrangement, and cyclization reactions, the lactone can be transformed into a variety of nitrogen- and oxygen-containing heterocycles.
A notable application is in the synthesis of cyclopentane-fused pyridazines. A novel synthesis of cyclopenta[c]pyridazines has been reported, which can serve as building blocks for more complex structures like 1,8-ethanophthalazinones. researchgate.net Additionally, a one-pot approach has been developed for the synthesis of novel pyridazine (B1198779) C-nucleosides starting from furyl precursors. nih.gov This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine, offering a stereoselective route to these pharmacologically interesting compounds. nih.govnih.gov
The synthesis of hexahydro-cyclopenta(b)furan derivatives has also been achieved through the cyclization of substituted alcohols, yielding compounds with valuable perfumery properties. researchgate.net These transformations showcase the potential of the cyclopenta[c]furan skeleton as a versatile starting material for accessing a diverse range of heterocyclic structures.
Table 2: Heterocyclic Systems Derived from Furan and Cyclopentane Precursors
| Target Heterocycle | Precursor Type | Key Reaction |
| Cyclopenta[c]pyridazines | Cyclopentylidene derivatives | Coupling with aryldiazonium salts researchgate.net |
| Pyridazine C-Nucleosides | Ribofuranosyl furans | Singlet oxygen [4+2] cycloaddition and cyclization nih.govnih.gov |
| Hexahydro-cyclopenta(b)furans | Substituted campholenic alcohols | Acid-catalyzed cyclization researchgate.net |
Development of Chiral Building Blocks for Organic Synthesis
The stereochemistry of a molecule is often critical to its biological activity, making the development of chiral building blocks a cornerstone of modern organic synthesis. nih.gov this compound, with its multiple stereocenters, is an excellent candidate for this purpose. The ability to control the stereochemistry of this lactone allows for its use in the stereocontrolled synthesis of complex molecules.
The asymmetric synthesis of chiral cyclopentenones, which can be derived from this compound, is a significant area of research. acs.org Various methods, including chemical and enzymatic resolution, as well as asymmetric catalysis, have been developed to access enantiomerically pure cyclopentenone building blocks. acs.org These chiral synthons are then used in subsequent reactions where their inherent chirality directs the stereochemical outcome of the transformations.
For example, the bicyclic nature of a related dione (B5365651), cis-3,3-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione, makes it conformationally rigid. core.ac.uk This rigidity is essential for its use as a stereochemical control element in the synthesis of terpenes, where one face of the molecule is more accessible for chemical reactions than the other. core.ac.uk
Furthermore, diastereoselective multicomponent reactions have been developed to synthesize highly substituted cyclopenta[c]furan derivatives with controlled stereochemistry. nih.gov These reactions, often catalyzed by Lewis acids, allow for the construction of complex heterocyclic motifs in a single step with high diastereoselectivity. The ability to perform enantioselective synthesis of such scaffolds is of great importance for accessing biologically active compounds. nih.gov
The development of methods for the asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters further underscores the importance of stereocontrolled reactions in organic chemistry. nih.gov While not directly involving this compound, these strategies highlight the ongoing efforts to develop robust methods for controlling stereochemistry in cyclic systems, a field where chiral lactones play a crucial role.
Biosynthetic Origin and Biomimetic Synthesis of Hexahydro 1h Cyclopenta C Furan 1 One Moieties
Natural Occurrence in Complex Molecules (e.g., Serrulatane Diterpenoids)
The bicyclic hexahydro-1H-cyclopenta[c]furan moiety is a recognized structural element within the serrulatane class of diterpenoids. unisa.edu.au These compounds are particularly abundant in species of the Australian plant genus Eremophila. unisa.edu.auresearchgate.net Investigations into the chemical constituents of the root bark of Eremophila longifolia have led to the isolation of several serrulatane diterpenoids that feature unusual side-chain modifications. unisa.edu.au These modifications result in the formation of novel skeletal structures, including those containing the hexahydro-1H-cyclopenta[c]furan system. unisa.edu.au
A study of Eremophila longifolia identified a series of previously unknown serrulatane diterpenoids, named eremolongine A-L, which were characterized by these unique structural features. unisa.edu.au Similarly, research on the leaves of Eremophila glabra has yielded a number of serrulatane-type diterpenoids, contributing to the known chemical diversity of this plant genus, which is noted for its accumulation of these compounds. dtu.dk The presence of this fused ring system is a key characteristic in the structural elucidation of these complex natural products.
Table 1: Examples of Serrulatane Diterpenoids
| Compound Name | Natural Source | Key Structural Feature | Reference |
| Eremolongine A-L | Eremophila longifolia | Bicyclic hexahydro-1H-cyclopenta[c]furan moiety | unisa.edu.au |
| Eremoglabrane G | Eremophila glabra | Serrulatane-type scaffold | dtu.dk |
| 3-acetoxy-7,8-dihydroxyserrulat-14-en-19-oic acid | Eremophila microtheca | Serrulatane diterpenoid | nih.gov |
| 3,7,8-trihydroxyserrulat-14-en-19-oic acid | Eremophila microtheca | Serrulatane diterpenoid | nih.gov |
| 3,19-diacetoxy-8-hydroxyserrulat-14-ene | Eremophila microtheca | Serrulatane diterpenoid | nih.gov |
Elucidation of Putative Biosynthetic Pathways
The biosynthesis of serrulatane diterpenoids in plants of the Scrophulariaceae family, particularly within the genus Eremophila, is thought to begin from a common precursor. unisa.edu.audtu.dk It is proposed that these complex molecules originate from a shared biosynthetic intermediate that possesses a conserved stereochemical configuration. unisa.edu.auresearchgate.net This hypothesis is supported by the consistent stereochemistry observed at specific carbon centers (C1, C-4, and C-11) across various naturally occurring serrulatanes. dtu.dk
The initial steps in the formation of the serrulatane scaffold are believed to involve enzymes such as cis-prenyl transferase and class I terpene synthases. researchgate.netdtu.dk While the precise enzymatic steps leading to the formation of the hexahydro-1H-cyclopenta[c]furan-1-one moiety through side-chain modification are still under investigation, the co-occurrence of various serrulatane skeletons within a single species suggests a divergent biosynthetic pathway from a common precursor. unisa.edu.au The elucidation of these pathways is aided by the comprehensive structural analysis of isolated natural products and the application of computational methods, such as the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra, to determine absolute configurations. researchgate.netdtu.dk
Biomimetic Synthetic Approaches
Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. These approaches often provide efficient and stereoselective routes to complex molecular architectures. In the context of diterpenoids with fused ring systems, transannular cyclization reactions are a key biomimetic strategy. nih.gov
For instance, the synthesis of premyrsinane-type diterpenoids, which feature a different but complex polycyclic system, has been achieved through a biomimetic transannular cyclization. nih.gov This reaction was initiated from a 6,17-epoxylathyrane precursor, supporting the proposed biogenetic relationship between these two classes of diterpenoids. nih.gov The use of a titanocene (B72419) reagent, Cp₂Ti(III)Cl, successfully mediated the cyclization to afford the premyrsinane skeleton in a highly diastereoselective manner. nih.gov
While a specific biomimetic total synthesis of a serrulatane containing the this compound moiety is not detailed in the provided references, the principles of biomimetic synthesis, such as enzyme-mimicking cyclizations, are highly relevant. nih.govmdpi.com The development of such a synthesis would likely be inspired by the putative biosynthetic pathway, potentially involving a late-stage cyclization of a functionalized serrulatane side chain to construct the bicyclic lactone system. The success in the biomimetic synthesis of other complex terpenoids, like meiogynin A and ainsliadimer A, using strategies such as the Diels-Alder reaction, underscores the power of these nature-inspired approaches in achieving molecular complexity. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of bicyclic lactones, including Hexahydro-1H-cyclopenta[c]furan-1-one, is continually evolving towards more efficient and environmentally benign methods. Traditional approaches often require multiple steps and harsh reagents. nature.com Future research is keenly focused on overcoming these limitations through the development of novel catalytic systems and the adoption of green chemistry principles.
Palladium-catalyzed reactions have emerged as a powerful tool for constructing bicyclic lactone frameworks. Recent advancements include palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reactions, which allow for the rapid assembly of complex lactone structures from linear carboxylic acid precursors. nih.gov Another promising strategy involves the palladium-catalyzed aminocarbonylative lactonization of alkyne amino alcohols, providing efficient access to a variety of bicyclic lactones. rsc.org These methods offer significant improvements in step economy and functional group tolerance. nih.govrsc.org
Tungsten-mediated synthesis is another area of active investigation. Intramolecular cycloalkenation of tungsten-alkynols has been shown to produce bicyclic tungsten-oxacarbeniums, which can then be oxidized to yield unsaturated bicyclic lactones. nih.gov Furthermore, tungsten-mediated [3+2] cycloaddition of epoxides with tethered alkynyl groups provides a stereocontrolled route to cis-fused bicyclic lactones. researchgate.net
A key objective for future research is the development of enantioselective synthetic routes. The use of chiral ligands in transition metal catalysis is a promising approach to achieve high enantiomeric excess, which is crucial for the synthesis of biologically active molecules. nih.gov Additionally, biocatalytic methods, employing enzymes such as Baeyer-Villiger monooxygenases (BVMOs), are gaining traction as a sustainable alternative for the synthesis of chiral lactones. nih.gov The inherent selectivity of enzymes can lead to the production of highly pure enantiomers under mild reaction conditions. nih.govsigmaaldrich.com
Table 1: Emerging Sustainable Synthetic Methodologies for Bicyclic Lactones
| Methodology | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Tandem Olefination/Lactonization | Palladium(II) | High step economy, broad substrate scope. nih.gov |
| Palladium-Catalyzed Aminocarbonylative Lactonization | Palladium Catalyst | Rapid access to diverse bicyclic lactones. rsc.org |
| Tungsten-Mediated Intramolecular Cycloalkenation | Tungsten-Alkynols | Formation of unsaturated bicyclic lactones. nih.gov |
| Tungsten-Mediated [3+2] Cycloaddition | Tungsten Complexes | Stereocontrolled synthesis of cis-fused lactones. researchgate.net |
| Biocatalytic Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | High enantioselectivity, mild reaction conditions. nih.gov |
Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights
A deeper understanding of the structural nuances and reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for its effective utilization. Advanced spectroscopic and computational techniques are at the forefront of this endeavor.
Spectroscopic Techniques: While standard spectroscopic methods like NMR and IR are routinely used for characterization, advanced 2D-NMR techniques (COSY, HSQC, HMBC) are invaluable for the unambiguous assignment of complex stereostructures, particularly for substituted derivatives of this compound. nih.gov X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline derivatives, offering precise data on bond lengths, bond angles, and conformational preferences. nih.gov This information is critical for understanding the steric and electronic factors that govern the molecule's reactivity.
Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules like this compound. DFT calculations can be used to model transition states, calculate activation energies, and rationalize the regio- and stereoselectivity observed in synthetic reactions. For instance, computational studies have been instrumental in understanding the mechanism of palladium-catalyzed C-H activation/lactonization cascades. researchgate.net These studies can help in the rational design of more efficient catalysts and reaction conditions.
Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can provide strong evidence for the proposed structure of a molecule.
Table 2: Advanced Techniques for Structural and Mechanistic Analysis
| Technique | Application | Insights Gained |
| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidation of complex stereostructures. | Connectivity and spatial relationships of atoms. nih.gov |
| X-ray Crystallography | Determination of 3D molecular structure. | Precise bond lengths, angles, and conformation. nih.gov |
| Density Functional Theory (DFT) | Mechanistic studies and property prediction. | Transition state analysis, activation energies, predicted spectra. researchgate.net |
Exploration of New Applications in Organic Synthesis and Materials Science
The unique structural features of this compound make it a valuable building block for the synthesis of more complex and biologically active molecules. Its applications are also beginning to be explored in the realm of materials science.
Organic Synthesis: Bicyclic lactones are key intermediates in the total synthesis of numerous natural products, including terpenoids and other bioactive molecules. nih.gov The cyclopentanoid core of this compound is a common motif in many natural products, making it an attractive starting material for their synthesis. For example, derivatives of this lactone could serve as precursors for the synthesis of iridoids, a class of monoterpenoids with diverse biological activities. The development of efficient methods to introduce functionality at various positions of the bicyclic scaffold will be a key focus of future research, enabling access to a wider range of complex target molecules. The "synthesis first" approach, where presumed natural products are synthesized and then sought in nature, is an emerging strategy where versatile building blocks like this compound could play a significant role. nih.gov
Materials Science: The application of bicyclic lactones in materials science is a relatively new and exciting area. The rigid, well-defined structure of compounds like this compound makes them interesting candidates for the development of novel polymers and functional materials. smolecule.com For instance, the lactone ring can be opened through ring-opening polymerization to create polyesters with unique properties. The stereochemistry of the bicyclic unit can be used to control the tacticity and, consequently, the physical properties of the resulting polymer.
Furthermore, the functionalization of the bicyclic lactone scaffold could lead to the creation of materials with specific optical, electronic, or biological properties. For example, incorporating photoactive or liquid crystalline moieties could lead to the development of advanced materials for optical data storage or display technologies. The exploration of these possibilities is a promising direction for future research.
Table 3: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Organic Synthesis | Precursor for natural product synthesis (e.g., iridoids). | Contains a common cyclopentanoid scaffold. nih.gov |
| Materials Science | Monomer for ring-opening polymerization. | Potential to create polyesters with controlled tacticity. |
| Materials Science | Scaffold for functional materials. | Rigid structure allows for the incorporation of functional groups. smolecule.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Hexahydro-1H-cyclopenta[c]furan-1-one, and how can reaction conditions be tailored to improve yields?
- Methodology : Utilize low-temperature organometallic reactions (e.g., LDA in THF at -78°C under argon) to control stereochemistry and minimize side products . Optimize solvent systems (e.g., anhydrous THF) and stoichiometric ratios of reagents to enhance purity (≥95%) and yield. Post-synthesis purification via chromatography or recrystallization is critical .
- Data Consideration : Monitor reaction progress using TLC or HPLC, and confirm product identity via NMR and IR spectroscopy (e.g., IR absorption bands at 1700–1750 cm⁻¹ for carbonyl groups) .
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
- Methodology : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements (e.g., -44° in methanol for (3aR,4S,5R,6aS)-isomer) to resolve enantiomers . X-ray crystallography is recommended for absolute configuration determination.
- Data Contradictions : Note discrepancies in reported CAS numbers and stereochemical descriptors (e.g., "rac-(3aR,6aS)" vs. "rac-(3aS,6aR)"), which may arise from synthesis protocols or purification methods .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for respiratory protection and full-body chemically resistant suits. Avoid skin/eye contact due to H315 (skin irritation) and H319 (eye irritation) hazards .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals immediately. Store compounds in cool, dry environments away from oxidizers .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound derivatives?
- Methodology : Conduct comparative studies using standardized assays (e.g., OECD Test Guidelines 423 for acute oral toxicity). Re-evaluate conflicting data by controlling variables such as purity (e.g., 95% vs. 98% samples) and stereochemistry .
- Case Study : reports acute oral toxicity (H302) but lacks chronic exposure data. Perform subchronic rodent studies (28–90 days) to fill gaps in hazard classification .
Q. What strategies are effective for synthesizing bioactive analogs of this compound with neuroprotective or anticancer properties?
- Methodology : Introduce functional groups (e.g., benzoyloxy or naphthylmethyl substituents) at the 4- or 5-positions to enhance bioactivity. For example, BAY 36-7620, a neuroprotective analog, incorporates a naphthalene moiety .
- Validation : Test analogs in in vitro models (e.g., glutamate receptor antagonism assays) and in vivo neuroprotection models (e.g., ischemic stroke rodents) .
Q. How does stereochemical purity impact the stability and reactivity of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with chiral HPLC analysis can identify degradation pathways (e.g., racemization or oxidation).
- Data Gaps : lacks physical property data (e.g., melting point, solubility), necessitating empirical determination to optimize storage (e.g., -20°C under argon for hygroscopic derivatives) .
Key Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
